1-[4-(3-imino-1H-isoindol-2-yl)phenyl]ethanone
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Overview
Description
1-[4-(3-imino-1H-isoindol-2-yl)phenyl]ethanone is a compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an isoindole core, which is a significant structural motif in many natural products and synthetic drugs .
Mechanism of Action
It’s worth noting that compounds with similar structures, such as imidazole and benzimidazole derivatives, have been reported to exhibit a broad range of biological activities . They have been found to possess antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Preparation Methods
The synthesis of 1-[4-(3-imino-1H-isoindol-2-yl)phenyl]ethanone involves several steps. One common synthetic route includes the condensation of an appropriate isoindole derivative with a phenyl ethanone derivative under specific reaction conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-[4-(3-imino-1H-isoindol-2-yl)phenyl]ethanone undergoes various chemical reactions, including:
Scientific Research Applications
1-[4-(3-imino-1H-isoindol-2-yl)phenyl]ethanone has several scientific research applications:
Comparison with Similar Compounds
1-[4-(3-imino-1H-isoindol-2-yl)phenyl]ethanone can be compared with other isoindole derivatives, such as:
- 1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone
- 1-(1-(4-ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone These compounds share a similar isoindole core but differ in their substituents, which can significantly impact their biological activities and applications . The unique structure of this compound contributes to its distinct properties and potential uses .
Properties
IUPAC Name |
1-[4-(3-imino-1H-isoindol-2-yl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11(19)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)17/h2-9,17H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPNYCSRDTUAEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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